Positional Isomerism Drives Functional Divergence: Isoxazole-4-carboxamide vs. Isoxazole-3-carboxamide Core
The target compound features an isoxazole-4-carboxamide core, whereas the structurally closest commercial analog, N-(2-(1H-pyrazol-1-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide (CAS 943820-93-7), is an isoxazole-3-carboxamide. This positional isomerism has significant functional consequences: isoxazole-4-carboxamides have been historically developed as anti-inflammatory/anti-arthritic agents [1], while isoxazole-3-carboxamides bearing furan substituents have been annotated as Wnt/β-catenin agonists . The target compound is structurally excluded from the Wnt agonist scaffold, indicating a distinct biological target space. No direct head-to-head comparison data is available in the public domain; this evidence is classified as class-level inference.
| Evidence Dimension | Literature-annotated biological activity profile |
|---|---|
| Target Compound Data | Isoxazole-4-carboxamide class: anti-arthritic/anti-inflammatory activity (US Patent 4,061,759); no Wnt agonist annotation |
| Comparator Or Baseline | N-(2-(1H-pyrazol-1-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide (CAS 943820-93-7): Wnt/β-catenin agonist 2, no anti-arthritic annotation |
| Quantified Difference | Functional annotation divergence: anti-inflammatory vs. Wnt agonism (class-level distinction) |
| Conditions | Literature review and patent analysis; no direct comparative assay |
Why This Matters
This functional divergence means the compounds are not interchangeable for target-based screening; selecting the isoxazole-4-carboxamide scaffold is essential for anti-inflammatory or anti-arthritic lead optimization.
- [1] Bartlett, R. R., et al. US Patent 4,061,759, 1977. Antiarthritic isoxazole-4-carboxamides. View Source
